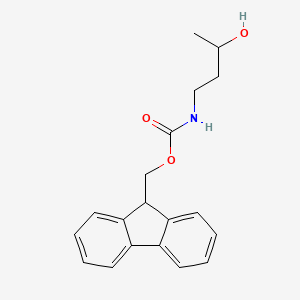
9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate
Descripción general
Descripción
“9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate” is a chemical compound with the CAS Number: 1339095-35-0 . It has a molecular weight of 311.38 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C19H21NO3/c1-13(21)10-11-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22) . This indicates that the compound contains a total of 46 bonds; 25 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, and 12 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 311.38 .Aplicaciones Científicas De Investigación
Carbamate Research and Potential Applications
Carbamates, as a class of compounds, have a wide range of applications in medical, pharmacological, and environmental sciences. While the specific compound "9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate" was not directly identified in the literature, the insights from carbamate research are valuable for understanding the potential scope of applications.
Biocompatibility and Biomaterials
Research on carbamates, including polymers like polyhydroxyalkanoates (PHAs), highlights their potential in biomedical applications due to their biocompatibility and non-genotoxic properties. Surface modifications of PHAs improve their applicability in diverse medical applications, promising non-cytotoxic and biocompatible materials for healthcare biotechnology (Chai et al., 2020).
Neurobiological Effects
The neurobiological effects of gamma-hydroxybutyric acid (GHB), a compound related to carbamates through its action as a neurotransmitter and neuromodulator, offer insights into the therapeutic potential of carbamates in treating neurological conditions (Kamal et al., 2016).
Environmental and Health Hazards
Understanding the toxicological profile of carbamates, such as ethyl carbamate (urethane), is crucial for assessing their safety and environmental impact. Ethyl carbamate's classification as a probable human carcinogen by the IARC underscores the importance of safety evaluations in the development and application of carbamate-based compounds (Weber & Sharypov, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(21)10-11-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRZCRSLZGBEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







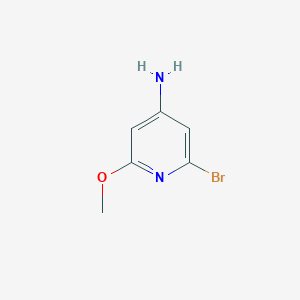
![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hcl](/img/structure/B1444049.png)



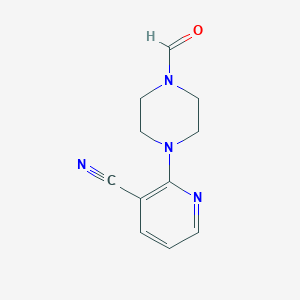
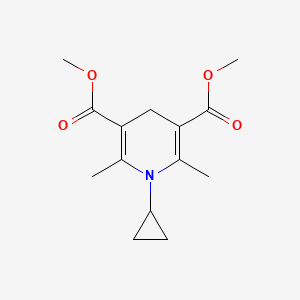

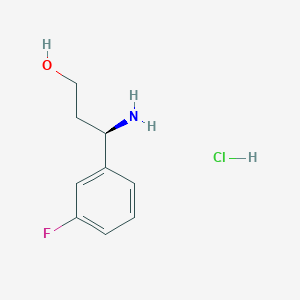
![Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1444063.png)